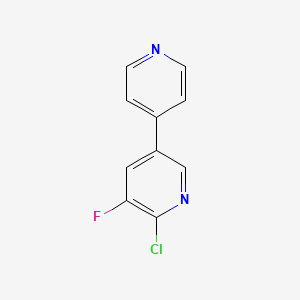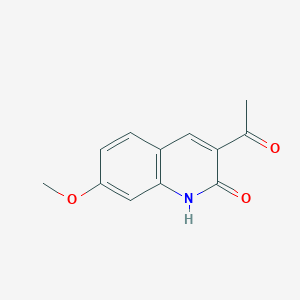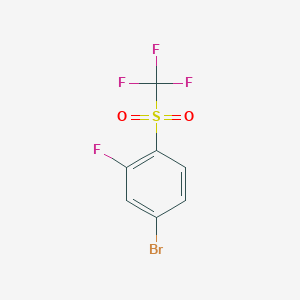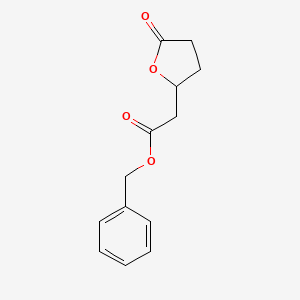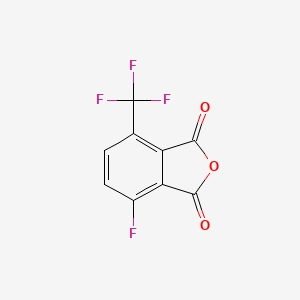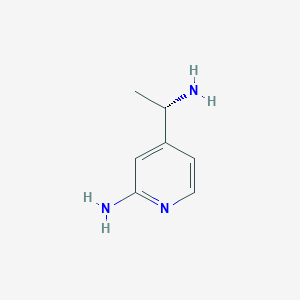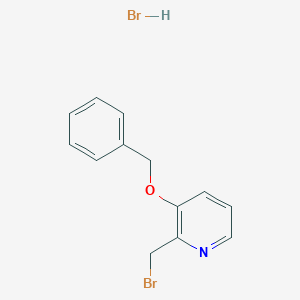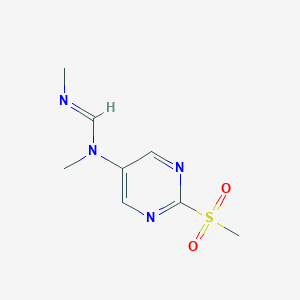
N,N-Dimethyl-N-(2-(methylsulfonyl)pyrimidin-5-YL)formimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N-(2-(methylsulfonyl)pyrimidin-5-YL)formimidamide is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a methylsulfonyl group and a formimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-(2-(methylsulfonyl)pyrimidin-5-YL)formimidamide typically involves multi-step organic reactions. One common method includes the reaction of a pyrimidine derivative with a methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N-(2-(methylsulfonyl)pyrimidin-5-YL)formimidamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The formimidamide moiety can be reduced to form corresponding amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
N,N-Dimethyl-N-(2-(methylsulfonyl)pyrimidin-5-YL)formimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N-(2-(methylsulfonyl)pyrimidin-5-YL)formimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N-(2-(methylsulfonyl)pyrimidin-4-YL)formimidamide
- N,N-Dimethyl-N-(2-(methylsulfonyl)pyrimidin-6-YL)formimidamide
Uniqueness
N,N-Dimethyl-N-(2-(methylsulfonyl)pyrimidin-5-YL)formimidamide is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C8H12N4O2S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
N,N'-dimethyl-N-(2-methylsulfonylpyrimidin-5-yl)methanimidamide |
InChI |
InChI=1S/C8H12N4O2S/c1-9-6-12(2)7-4-10-8(11-5-7)15(3,13)14/h4-6H,1-3H3 |
InChI Key |
WQMUDLYOHUOQEY-UHFFFAOYSA-N |
Canonical SMILES |
CN=CN(C)C1=CN=C(N=C1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


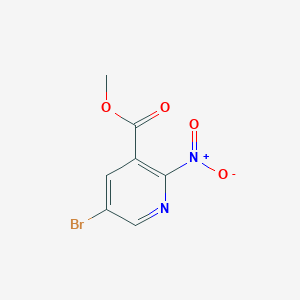
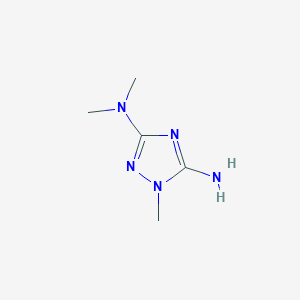

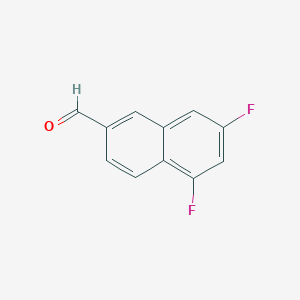
![N-(1H-Benzo[d][1,2,3]triazol-1-yl)propionamide](/img/structure/B13121916.png)
